molecular formula C13H11N3O4S B11120643 N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11120643
M. Wt: 305.31 g/mol
InChI Key: QYLHLIGARONIMV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:

    Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of o-nitroaniline derivatives with appropriate reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxadiazole intermediate with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the benzoxadiazole core.

    Reduction: Reduced forms of the benzoxadiazole or sulfonamide groups.

    Substitution: Substituted benzoxadiazole derivatives with new functional groups replacing the sulfonamide.

Scientific Research Applications

N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core, which can exhibit strong fluorescence.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide exerts its effects can vary depending on its application:

    Biological Activity: The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.

    Fluorescence: The benzoxadiazole core can absorb light and re-emit it at a different wavelength, making it useful as a fluorescent probe in biological imaging.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the specific positioning of the methoxy group on the phenyl ring and the sulfonamide group on the benzoxadiazole core. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H11N3O4S/c1-19-10-5-2-4-9(8-10)16-21(17,18)12-7-3-6-11-13(12)15-20-14-11/h2-8,16H,1H3

InChI Key

QYLHLIGARONIMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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